molecular formula C13H11NO2 B3222714 5-Methoxy-2-(pyridin-4-yl)benzaldehyde CAS No. 1214364-81-4

5-Methoxy-2-(pyridin-4-yl)benzaldehyde

Cat. No.: B3222714
CAS No.: 1214364-81-4
M. Wt: 213.23 g/mol
InChI Key: UKMJHLLIPUEAMW-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-4-yl)benzaldehyde: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol It is characterized by the presence of a methoxy group at the 5-position and a pyridin-4-yl group at the 2-position of a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-4-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

    Oxidation: 5-Methoxy-2-(pyridin-4-yl)benzoic acid.

    Reduction: 5-Methoxy-2-(pyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact molecular pathways and targets can vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

    2-(Pyridin-4-yl)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxy-2-(pyridin-3-yl)benzaldehyde: The position of the pyridinyl group is different, potentially leading to different chemical and biological properties.

    5-Methoxy-2-(pyridin-2-yl)benzaldehyde: Similar to the above, the position of the pyridinyl group affects its properties.

Uniqueness: The presence of both the methoxy group and the pyridin-4-yl group in 5-Methoxy-2-(pyridin-4-yl)benzaldehyde imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-2-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-2-3-13(11(8-12)9-15)10-4-6-14-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMJHLLIPUEAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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